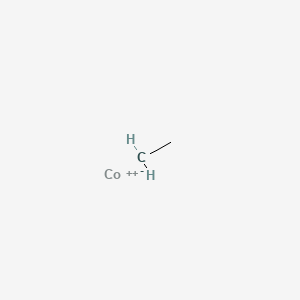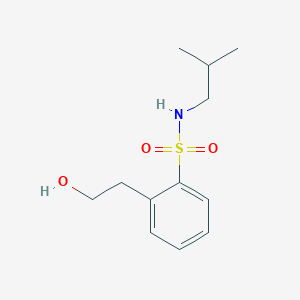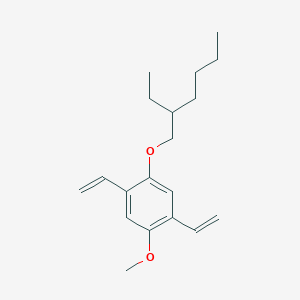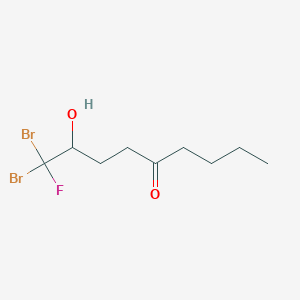
Cobalt(2+);ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);ethane, also known as cobalt ethane complex, is a coordination compound where cobalt is in the +2 oxidation state. This compound is of significant interest due to its potential applications in catalysis and material science. The interaction between cobalt and ethane can lead to various chemical transformations, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethane typically involves the reaction of cobalt salts with ethane under controlled conditions. One common method is the dehydrogenation of ethane in the presence of a cobalt catalyst. This process can be carried out in a high-temperature reactor where ethane is passed over a cobalt-based catalyst, leading to the formation of the cobalt ethane complex .
Industrial Production Methods
Industrial production of this compound often involves the use of cobalt catalysts supported on various substrates such as zeolites or metal-organic frameworks. These catalysts are prepared by impregnating the support material with cobalt salts, followed by calcination to achieve the desired catalytic properties . The ethane dehydrogenation process is then carried out in large-scale reactors to produce the cobalt ethane complex efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);ethane undergoes several types of chemical reactions, including:
Oxidation: Ethane can be oxidized in the presence of cobalt catalysts to form ethylene and other oxidation products.
Substitution: Ligands in the cobalt ethane complex can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ethylene, metallic cobalt, and substituted cobalt complexes. These products have significant industrial applications, particularly in the production of polymers and other chemicals .
Applications De Recherche Scientifique
Cobalt(2+);ethane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which cobalt(2+);ethane exerts its effects involves the activation of ethane through coordination with the cobalt center. This activation facilitates various chemical transformations, such as dehydrogenation and oxidation. The molecular targets include the C-H bonds in ethane, which are weakened upon coordination with cobalt, making them more susceptible to chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cobalt-based catalysts and ethane complexes with different metal centers, such as nickel and iron .
Uniqueness
Cobalt(2+);ethane is unique due to its high catalytic activity and stability under reaction conditions. Compared to nickel and iron complexes, cobalt complexes often exhibit superior performance in ethane dehydrogenation reactions, making them more suitable for industrial applications .
Propriétés
Numéro CAS |
150293-07-5 |
|---|---|
Formule moléculaire |
C2H5Co+ |
Poids moléculaire |
87.99 g/mol |
Nom IUPAC |
cobalt(2+);ethane |
InChI |
InChI=1S/C2H5.Co/c1-2;/h1H2,2H3;/q-1;+2 |
Clé InChI |
GRQYGVGKLMLUNJ-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12551631.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)

![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)

![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)
![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)


